(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for “(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide” is not available, a similar compound, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, has been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the search results .Scientific Research Applications
Hypoglycemic and Hypolipidemic Activity
- Synthesis and Hypoglycemic Evaluation: A study synthesized novel thiazolidinedione ring-containing molecules, including derivatives similar to the compound . These molecules showed significant reduction in blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed rats, indicating potential for treating type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Photophysical Properties
- Photophysical Properties of Amide Hydrogen Bonded Crystals: Another study focused on the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals, a category that includes the compound . The nature of assemblies was characteristic to the substituent in the benzothiazole moiety, which is essential for understanding the material's potential applications in optoelectronics and photonics (Balijapalli et al., 2017).
Anticancer Activity
- Anticancer Potential: Research has also explored the synthesis of compounds like (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide and their anticancer activities. These studies have shown promising results in terms of growth inhibition of various cancer cell lines, suggesting potential therapeutic applications in oncology (Karaburun et al., 2018), (Lesyk et al., 2007).
Synthesis and Chemical Properties
- Synthesis and Structural Studies: Several studies have documented the synthesis and structural properties of compounds closely related to the specified compound. Understanding the synthesis and crystal structures of such compounds is crucial for their potential application in various fields, including materials science and medicinal chemistry (Kobayashi et al., 2007), (Galushchinskiy et al., 2017).
Biological Activities
- Exploration of Biological Activities: The compound and its derivatives have been synthesized and evaluated for various biological activities, such as antioxidant, haemolytic, antibacterial, and urease inhibition activities. These studies highlight the compound's potential in different biomedical applications (Gull et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-7(15)13-12-14(2)8-5-9(16-3)10(17-4)6-11(8)18-12/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDJXWPMWLHRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=CC(=C(C=C2S1)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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